6-(Trifluoromethyl)quinazoline-4-carbonitrile
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Overview
Description
6-(Trifluoromethyl)quinazoline-4-carbonitrile is a chemical compound with the molecular formula C10H4F3N3 . It has a molecular weight of 223.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H4F3N3/c11-10(12,13)6-1-2-8-7(3-6)9(4-14)16-5-15-8/h1-3,5H . The InChI key is VIPQZQXOJNKGLW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Chemical Transformation and Synthesis
6-(Trifluoromethyl)quinazoline-4-carbonitrile serves as a precursor in the synthesis of complex chemical structures, including benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles. These compounds are prepared through various routes, including oxidative and nonoxidative C-N couplings, demonstrating its versatility in facilitating complex chemical transformations. This chemical is instrumental in creating new compounds with potential applications in various fields, including materials science and pharmacology (Mirallai & Koutentis, 2015).
Photovoltaic Properties
The derivatives of quinazoline, such as this compound, have shown promising photovoltaic properties. These compounds are explored for their use in organic–inorganic photodiode fabrication, indicating their potential in improving solar cell technologies. The study of these derivatives lays the groundwork for developing new materials that could enhance the efficiency and effectiveness of solar energy harvesting systems (Zeyada, El-Nahass, & El-Shabaan, 2016).
Catalysis and Green Chemistry
Innovations in green chemistry have been facilitated by the use of this compound and its derivatives in catalysis. For example, amino-functionalized carbon nanofibres have been used as an efficient, metal-free catalyst for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles. This process highlights the compound's role in sustainable chemistry practices, offering a pathway to synthesize valuable chemicals from CO2, a greenhouse gas (Kumar et al., 2015).
Advanced Material Development
The utility of this compound extends into the development of advanced materials. For instance, photophysical properties and the immobilization of fluorescent pH-responsive aminated benzimidazo[1,2-a]quinoline-6-carbonitriles have been systematically evaluated. These novel pH probes, with potential applications in pH sensing materials or as H+ fluoroionophores in bulk optode membranes, illustrate the compound's contribution to the field of sensor technology and material science (Horak et al., 2019).
Antimicrobial and Antiproliferative Research
Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies are crucial for identifying new bioactive scaffolds that can lead to the development of effective drugs with lower side effects for cancer and microbial infections (Pokhodylo et al., 2020).
Safety and Hazards
Mechanism of Action
- Without specific data, we can’t pinpoint the exact pathways affected by this compound. However, quinazolines have been studied in cancer research due to their potential as kinase inhibitors .
Biochemical Pathways
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Properties
IUPAC Name |
6-(trifluoromethyl)quinazoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3N3/c11-10(12,13)6-1-2-8-7(3-6)9(4-14)16-5-15-8/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPQZQXOJNKGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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